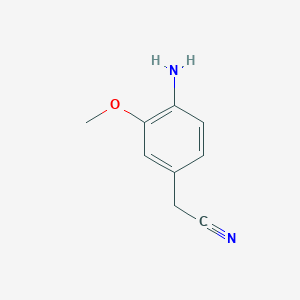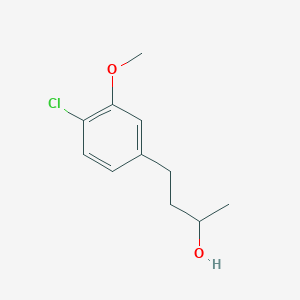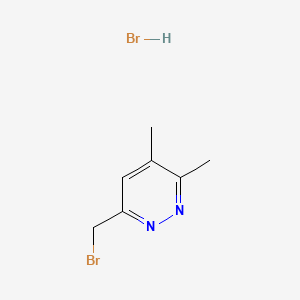
3-(3,4-Dimethoxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of butanoic acid, featuring a phenyl ring substituted with two methoxy groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the butanoic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The butanoic acid moiety can also interact with various biological pathways, affecting metabolic processes.
Comparación Con Compuestos Similares
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxybenzoic acid
Comparison:
- 3-(3,4-Dimethoxyphenyl)butanoic acid has a longer carbon chain compared to 3-(3,4-Dimethoxyphenyl)propanoic acid and 3,4-Dimethoxyphenylacetic acid, which can influence its reactivity and interactions.
- The presence of the methoxy groups in all these compounds provides similar chemical properties, but the length of the carbon chain and the position of the functional groups can lead to differences in their biological activity and applications.
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O4/c1-8(6-12(13)14)9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14) |
Clave InChI |
MCIXBPYKRIBXSU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)








![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)



